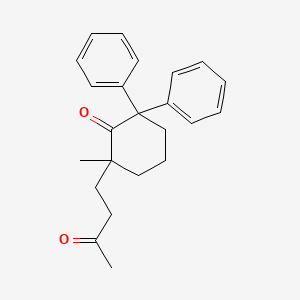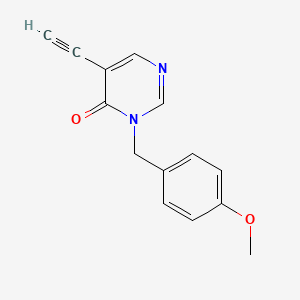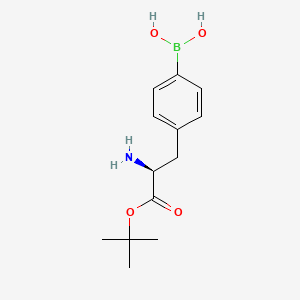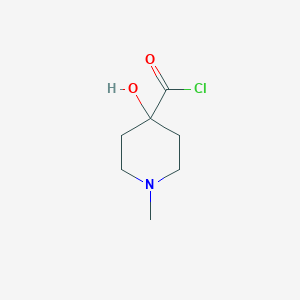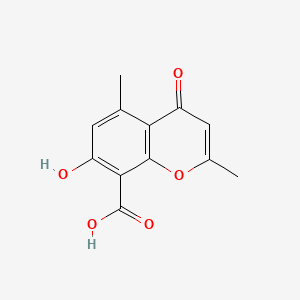
4H-1-Benzopyran-8-carboxylic acid, 7-hydroxy-2,5-dimethyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method involves the use of phenol derivatives and ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, inhibiting oxidative stress, and influencing signal transduction pathways. The compound’s hydroxyl and carbonyl groups play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid
- 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
Uniqueness
7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity and potential for forming various derivatives .
Propriétés
Numéro CAS |
51786-54-0 |
|---|---|
Formule moléculaire |
C12H10O5 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
7-hydroxy-2,5-dimethyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-5-3-7(13)10(12(15)16)11-9(5)8(14)4-6(2)17-11/h3-4,13H,1-2H3,(H,15,16) |
Clé InChI |
KXJREDLTYBNLFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



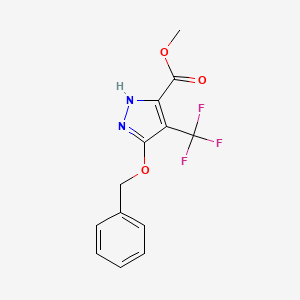

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

